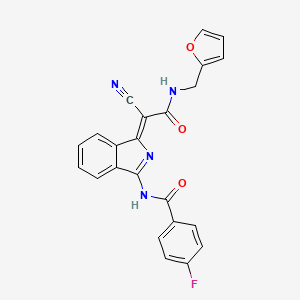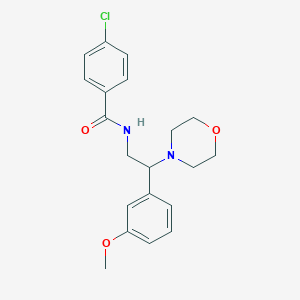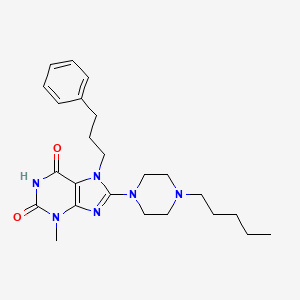![molecular formula C11H13N3O3 B2728600 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione CAS No. 119350-44-6](/img/new.no-structure.jpg)
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Its unique structure and properties make it an intriguing candidate for further exploration and experimentation.
Vorbereitungsmethoden
The synthesis of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. Heating these compounds with sodium methoxide in butanol under reflux conditions leads to the formation of pyrido[2,3-D]pyrimidin-5-ones or pyrido[2,3-D]pyrimidin-7-ones, depending on the nature of the acyl group .
Analyse Chemischer Reaktionen
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione has been studied for its potential as a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. PARP-1 is involved in DNA repair, and its inhibitors have been used in combination with DNA-damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death. This compound has shown promising activity in inhibiting PARP-1 and has demonstrated anti-proliferative activity against human cancer cell lines .
Wirkmechanismus
The mechanism of action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves its interaction with the active site of PARP-1. The compound binds to the enzyme, inhibiting its activity and preventing the repair of damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is similar to other pyrido[2,3-D]pyrimidine derivatives, such as pyrido[2,3-D]pyrimidin-5-ones and pyrido[2,3-D]pyrimidin-7-ones. These compounds also exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Eigenschaften
CAS-Nummer |
119350-44-6 |
|---|---|
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.243 |
IUPAC-Name |
6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3 |
InChI-Schlüssel |
QYBGWXHSXAYPCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)
![N-(2-chloro-4-methylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2728521.png)
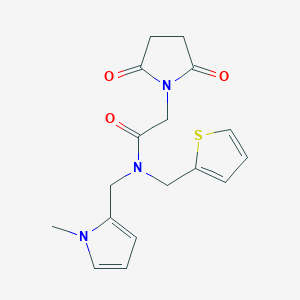
![3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2728525.png)
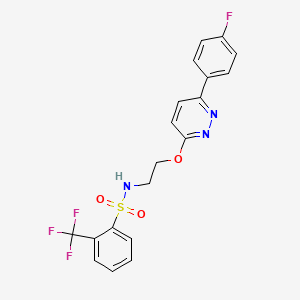
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)
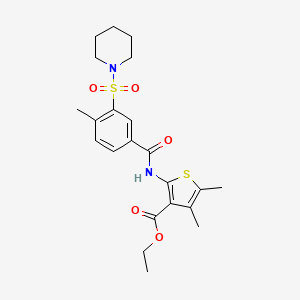
![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)
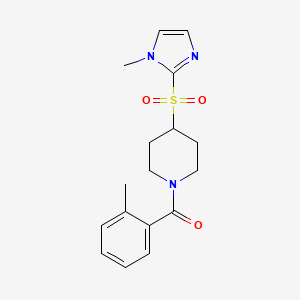
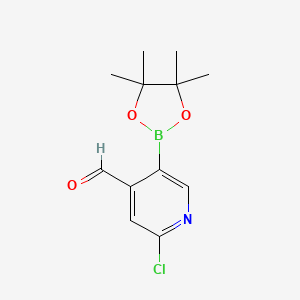
![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)
